8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline
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Overview
Description
8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline is a fluorinated derivative of tetrahydroquinoline. This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 7th position on the tetrahydroquinoline ring. It has a molecular formula of C10H12FN and a molecular weight of 165.21 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 7-methyl-1,2,3,4-tetrahydroquinoline with a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) in the presence of a suitable catalyst . The reaction is usually carried out in an inert atmosphere at room temperature to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert it to fully saturated quinoline derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Fully saturated quinoline derivatives.
Substitution: Various substituted tetrahydroquinoline derivatives.
Scientific Research Applications
8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong hydrogen bonds and interact with biological macromolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
8-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the methyl group at the 7th position.
7-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the fluorine atom at the 8th position.
8-Fluoro-7-methylquinoline: Lacks the tetrahydro structure.
Uniqueness
8-Fluoro-7-methyl-1,2,3,4-tetrahydroquinoline is unique due to the combined presence of both fluorine and methyl groups, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the methyl group influences its steric and electronic characteristics .
Properties
IUPAC Name |
8-fluoro-7-methyl-1,2,3,4-tetrahydroquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-4-5-8-3-2-6-12-10(8)9(7)11/h4-5,12H,2-3,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTEDWBFJRQWGNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(CCCN2)C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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